

ML365 Off-Target Screening and Validation: A Technical Support Center

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Compound of Interest

Compound Name: ML365

Cat. No.: B15586086

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the off-target screening and validation of **ML365**.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **ML365**?

ML365 is a potent and selective inhibitor of the two-pore domain potassium channel KCNK3, also known as TASK-1.^{[1][2][3]} It blocks TASK-1 channels with high affinity, exhibiting an IC₅₀ of approximately 4 nM in thallium influx fluorescent assays and 16 nM in automated electrophysiology assays.^{[1][2][3]}

Q2: What are the known off-target effects of **ML365**?

While **ML365** is highly selective for TASK-1, some off-target activities have been reported:

- **TWIK2 (KCNK6):** **ML365** has been shown to be a potent inhibitor of the TWIK2 potassium channel with an IC₅₀ of 4.07 μM. This inhibition can interfere with ATP-induced NLRP3 inflammasome activation in macrophages.^[4]
- **NF-κB Signaling Pathway:** **ML365** has been observed to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by regulating the NF-κB signaling pathway. It can suppress the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.^[5]

- NLRP3 Inflammasome: Through its inhibition of the TWIK2 channel and subsequent modulation of potassium efflux, **ML365** can specifically inhibit ATP-induced NLRP3 inflammasome activation.[4]

Q3: How selective is **ML365** against other potassium channels?

ML365 displays good selectivity over the closely related TASK-3 (KCNK9) channel, with a more than 60-fold selectivity for TASK-1.[2][3] It shows little to no inhibition at concentrations up to 30 μ M against other potassium channels such as Kir2.1, KCNQ2, and hERG.[1][2][3]

Q4: What are the recommended initial steps for off-target screening of **ML365**?

A tiered approach is recommended. Start with a broad, cost-effective screen and follow up with more specific, quantitative assays for any identified hits.

- In Silico Profiling: Utilize computational models to predict potential off-target interactions based on the chemical structure of **ML365**. This can help prioritize experimental screening efforts.
- Broad Panel Screening: Employ a broad screening panel, such as a kinase panel (e.g., KINOMEscan) or a safety pharmacology panel (e.g., Eurofins SafetyScreen), to identify potential interactions across a wide range of protein families.
- Secondary Validation Assays: For any hits identified in the primary screen, perform secondary assays to confirm the interaction and determine the potency (e.g., IC₅₀ or K_d). This could involve enzymatic assays, binding assays, or cellular functional assays.
- Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that **ML365** engages the identified off-target in a cellular context.

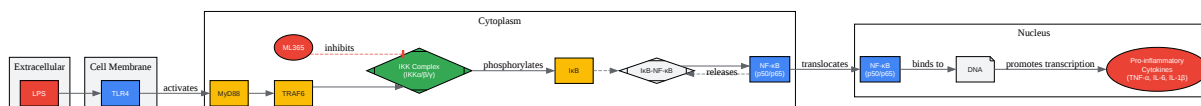
Quantitative Data Summary

The following table summarizes the known inhibitory activity of **ML365** against its primary target and some closely related potassium channels. Note that a comprehensive public dataset from a broad off-target screening panel (e.g., a full kinome scan) for **ML365** is not readily available. The data below is compiled from published literature.

Target	Assay Type	IC50	Reference
KCNK3/TASK-1	Thallium Influx	4 nM	[1][2][3]
KCNK3/TASK-1	Automated Electrophysiology	16 nM	[1][2][3]
KCNK9/TASK-3	Thallium Influx	>60-fold selectivity vs. TASK-1	[2][3]
Kir2.1	Not specified	No significant inhibition at 30 μ M	[1][2][3]
KCNQ2	Not specified	No significant inhibition at 30 μ M	[1][2][3]
hERG	Not specified	No significant inhibition at 30 μ M	[1][2][3]
TWIK2	Whole-cell voltage-clamp	4.07 μ M	[4]

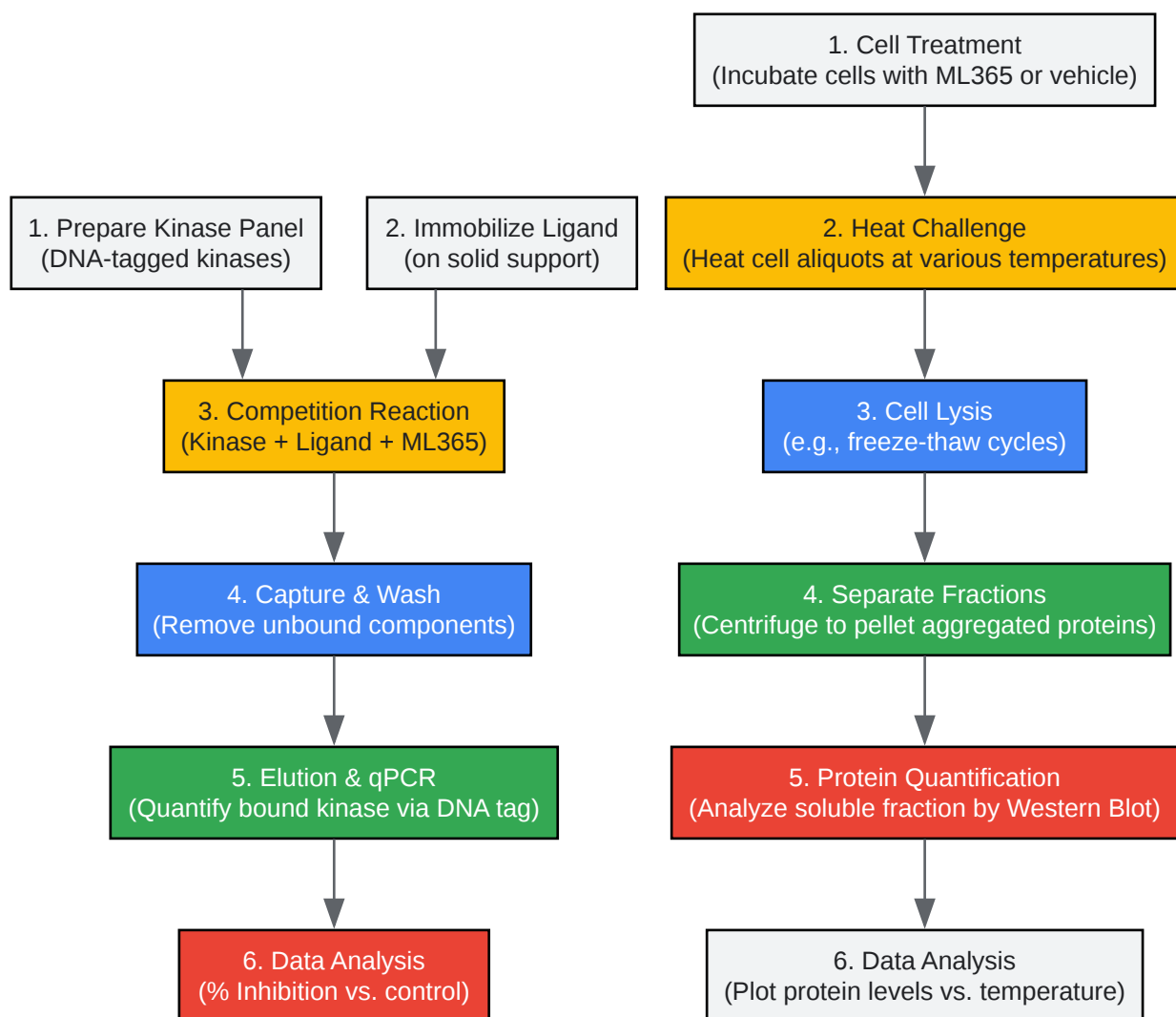
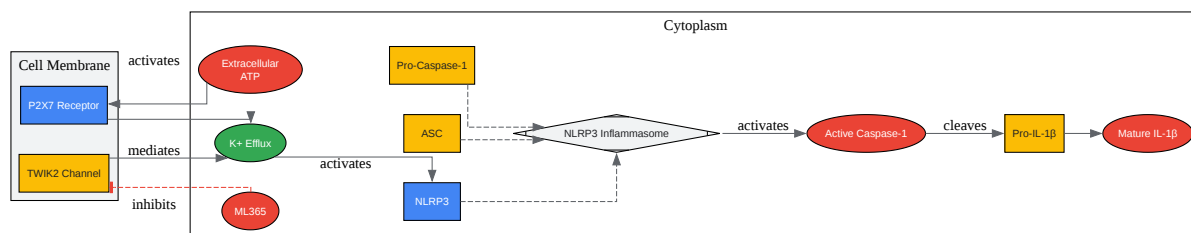
Signaling Pathways

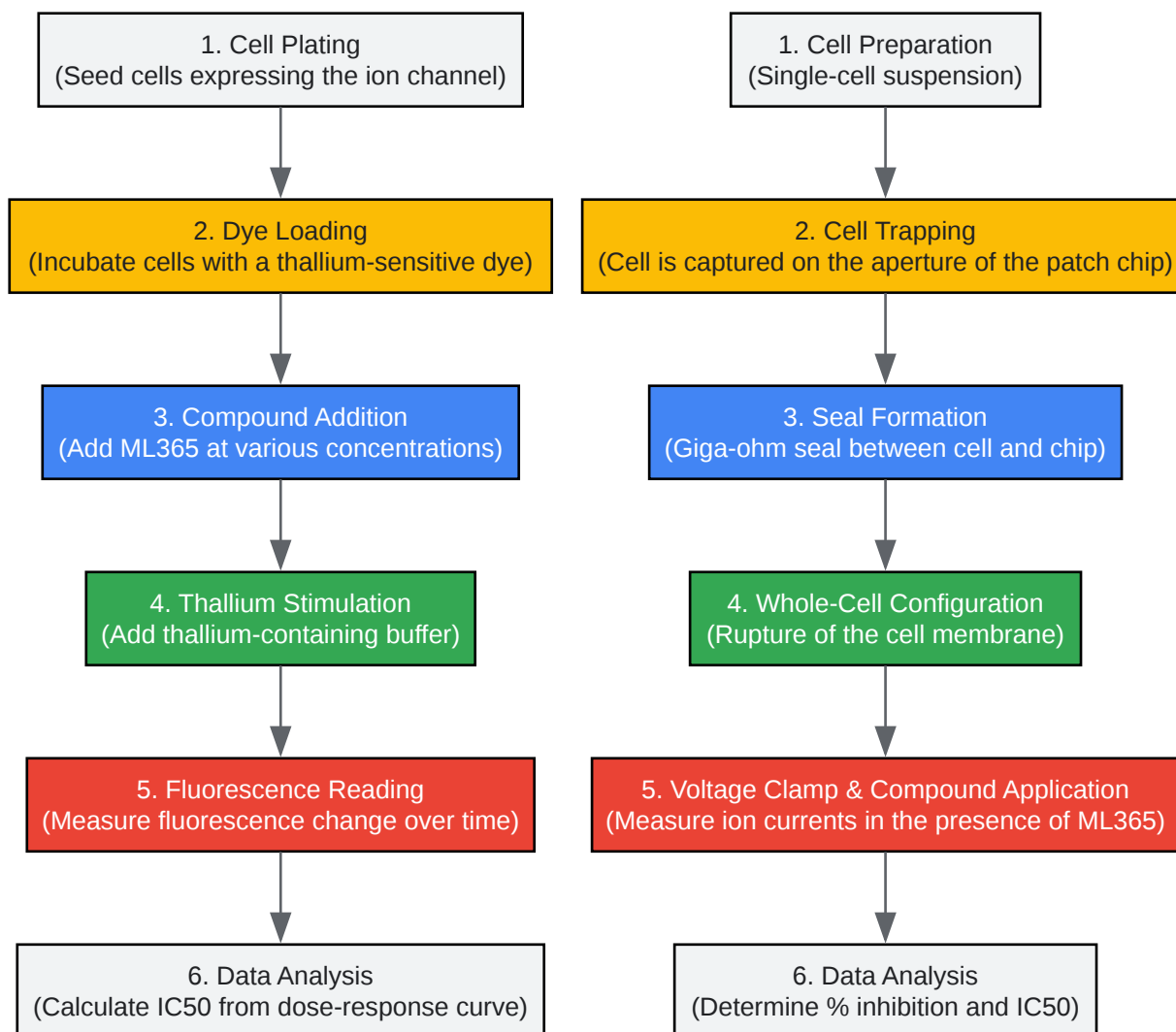
The following diagrams illustrate the signaling pathways known to be affected by **ML365**.



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Caption: **ML365** inhibits the NF-κB signaling pathway.





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- To cite this document: BenchChem. [ML365 Off-Target Screening and Validation: A Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15586086#ml365-off-target-screening-and-validation>]

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